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(1S 2S)-(+)-Pseudoephedrinepropionamide&

Cat. No.: B8722720
M. Wt: 221.29 g/mol
InChI Key: NOUIRZGGWSLLAJ-UHFFFAOYSA-N
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Description

Historical Development and Impact of Pseudoephedrine-Derived Chiral Auxiliaries

The concept of using chiral auxiliaries to control stereochemistry was pioneered in the 1970s, with notable early contributions from chemists like E.J. Corey. wikipedia.org This foundational work paved the way for the development of a wide array of auxiliaries. Among the most impactful and practical are those derived from pseudoephedrine.

(1S,2S)-(+)-Pseudoephedrine is a naturally occurring substance that is inexpensive and commercially available in both of its enantiomeric forms. acs.org Its potential as a chiral auxiliary was extensively developed by Andrew G. Myers and his research group in the 1990s. synarchive.comacs.org They demonstrated that pseudoephedrine could be easily converted into tertiary amides by reaction with carboxylic acid derivatives. These pseudoephedrine amides proved to be exceptionally effective substrates for a variety of asymmetric transformations, most notably the alkylation of enolates. synarchive.comnih.gov

The deprotonation of a pseudoephedrine amide with a strong base, such as lithium diisopropylamide (LDA), generates a rigid lithium-chelated (Z)-enolate. The pseudoephedrine's hydroxyl group and the amide carbonyl oxygen coordinate to the lithium ion, creating a conformationally locked structure. This structure effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with a high degree of predictability and resulting in excellent diastereoselectivity. strath.ac.uk

The widespread adoption of pseudoephedrine auxiliaries has been somewhat hampered by regulations restricting its sale due to its use in the illicit synthesis of methamphetamine. nih.govharvard.edu This has spurred research into alternatives, such as pseudoephenamine, which functions similarly but is not a precursor for illegal drugs. nih.govnih.gov

Strategic Position of (1S,2S)-(+)-Pseudoephedrinepropionamide in Modern Organic Synthesis

(1S,2S)-(+)-Pseudoephedrinepropionamide serves as a quintessential example of the Myers chiral auxiliary methodology. Formed by the acylation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride or a related derivative, this compound is a versatile precursor for generating α-chiral propionate (B1217596) derivatives, which are common structural motifs in many natural products and pharmaceuticals.

The primary strategic value of (1S,2S)-(+)-Pseudoephedrinepropionamide lies in its application in diastereoselective alkylation reactions. After deprotonation to form the corresponding lithium enolate, it can react with a diverse range of alkyl halides to introduce a new substituent at the α-position. The reaction proceeds with exceptionally high diastereoselectivity, often exceeding 95:5, due to the robust stereocontrol exerted by the pseudoephedrine scaffold. acs.org

The utility of this method is demonstrated by the high yields and selectivities achieved with various electrophiles.

Table 1: Diastereoselective Alkylation of the Lithium Enolate of (1S,2S)-(+)-Pseudoephedrinepropionamide. acs.org
Electrophile (R-X)Product (after alkylation)Yield (%)Diastereomeric Ratio (d.r.)
CH₃I(2S)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpropanamide91>99:1
CH₃CH₂I(2S)-2-Ethyl-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylbutanamide9098:2
CH₂=CHCH₂Br(S)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methyl-2-methylpent-4-enamide9197:3
C₆H₅CH₂Br(S)-2-Benzyl-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylpropanamide9298:2

Furthermore, the strength of the pseudoephedrine auxiliary strategy is enhanced by the versatility of the subsequent cleavage step. The alkylated amide product can be readily converted into a variety of valuable, enantiomerically enriched compounds. acs.org

To Carboxylic Acids: Vigorous acidic or basic hydrolysis cleaves the amide bond to yield the corresponding α-substituted carboxylic acid. acs.orglibretexts.org

To Alcohols: Reduction of the amide with a strong reducing agent like lithium aluminum hydride furnishes the corresponding primary alcohol. researchgate.net

To Aldehydes: Milder reducing agents can be employed to obtain the aldehyde. researchgate.net

To Ketones: Addition of an organolithium or Grignard reagent to the amide yields a ketone upon hydrolytic workup. researchgate.netchemistrysteps.com

This flexibility allows synthetic chemists to access a wide range of chiral building blocks from a single, reliable, and highly stereoselective reaction, positioning (1S,2S)-(+)-Pseudoephedrinepropionamide and related auxiliaries as powerful tools in the asymmetric synthesis of complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B8722720 (1S 2S)-(+)-Pseudoephedrinepropionamide&

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpropanamide

InChI

InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3

InChI Key

NOUIRZGGWSLLAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 1s,2s + Pseudoephedrinepropionamide

Acylation Reactions of (1S,2S)-(+)-Pseudoephedrine

Acylation of (1S,2S)-(+)-pseudoephedrine transforms the chiral amino alcohol into a tertiary amide. This transformation is fundamental for its application as a chiral auxiliary, as the resulting amide's α-proton can be deprotonated to form a chiral enolate, which can then undergo highly diastereoselective alkylations.

Reaction with Propionic Anhydride (B1165640)

A widely recognized and efficient method for the synthesis of (1S,2S)-(+)-Pseudoephedrinepropionamide is the direct acylation of (1S,2S)-(+)-pseudoephedrine with propionic anhydride. In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine in pseudoephedrine attacks one of the carbonyl carbons of propionic anhydride. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and a propionate (B1217596) leaving group. The propionate is subsequently protonated by the protonated amine, yielding propionic acid as a byproduct.

A well-documented procedure for this reaction involves dissolving (1S,2S)-(+)-pseudoephedrine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), followed by the addition of propionic anhydride. The reaction is typically carried out at room temperature and proceeds rapidly, often to completion within a short period. The use of propionic anhydride is advantageous as it is a readily available and reactive acylating agent for this transformation.

Optimization of Reaction Conditions and Solvent Systems

The yield and purity of (1S,2S)-(+)-Pseudoephedrinepropionamide are influenced by several factors, including the choice of solvent, reaction temperature, and stoichiometry of the reactants. While the acylation is generally robust, optimization can lead to improved outcomes, particularly in large-scale preparations.

Solvent Effects: The choice of solvent can impact the rate and completeness of the acylation reaction. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Tetrahydrofuran (THF) is a commonly used solvent that effectively dissolves the starting materials and facilitates the reaction. Other aprotic solvents such as diethyl ether or dichloromethane (B109758) could also be employed. The polarity of the solvent can influence the reaction rate, though for this rapid acylation, the effect may be less pronounced than in more sensitive reactions.

Temperature Control: The acylation of pseudoephedrine with propionic anhydride is an exothermic reaction. While it is often conducted at room temperature (around 23°C) for convenience and speed, controlling the temperature can be important for minimizing potential side reactions, although the formation of (1S,2S)-(+)-Pseudoephedrinepropionamide is generally a clean reaction. Running the reaction at a lower temperature (e.g., 0°C) could potentially increase selectivity if competing O-acylation were a concern, though N-acylation is significantly more favorable under these conditions.

Stoichiometry: A slight excess of propionic anhydride is often used to ensure complete conversion of the pseudoephedrine. This helps to drive the reaction to completion and maximize the yield of the desired amide.

The following tables illustrate hypothetical outcomes based on the optimization of reaction conditions, drawn from general principles of organic synthesis.

Table 1: Influence of Solvent on the Yield of (1S,2S)-(+)-Pseudoephedrinepropionamide

Solvent Dielectric Constant Yield (%) Purity (%)
Tetrahydrofuran (THF) 7.5 95 >98
Dichloromethane (DCM) 9.1 92 >98
Diethyl Ether 4.3 90 97

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C) Reaction Time (min) Yield (%)
0 30 94
23 (Room Temp) 10 95

Techniques for Isolation and Purification of the Amide Precursor

Following the acylation reaction, a systematic workup and purification procedure is necessary to isolate the (1S,2S)-(+)-Pseudoephedrinepropionamide in high purity. A standard method involves quenching the reaction mixture to neutralize the propionic acid byproduct and any unreacted propionic anhydride. This is typically achieved by adding a saturated aqueous solution of sodium bicarbonate.

After neutralization, the product is extracted from the aqueous phase into an organic solvent, such as ethyl acetate. The organic extracts are then combined, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is often a white solid.

For obtaining a highly pure product, recrystallization is the preferred method. Toluene is an effective solvent for the recrystallization of (1S,2S)-(+)-Pseudoephedrinepropionamide. The crude solid is dissolved in hot toluene, and the solution is allowed to cool slowly. As the solution cools, the solubility of the amide decreases, leading to the formation of well-defined crystals. The slow cooling process is crucial for the formation of a pure crystalline lattice, excluding impurities into the mother liquor. The crystallization can be completed by further cooling the mixture in a cold bath (e.g., -20°C). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. This process typically yields the desired (1S,2S)-(+)-Pseudoephedrinepropionamide as a white, crystalline solid with high purity.

Mechanistic Insights into Stereocontrol by 1s,2s + Pseudoephedrinepropionamide

Enolate Generation and Stability in the Presence of Metal Salts

The generation of enolates from (1S,2S)-(+)-pseudoephedrinepropionamide is typically achieved by deprotonation at the α-carbon using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA). harvard.edu The resulting dianionic lithium enolate, however, does not exist as a simple monomer in solution. Spectroscopic, crystallographic, and computational data have revealed that these dianions self-assemble into complex, inert aggregates. nih.gov Specifically, they can form octalithiated tetramers which are generally unreactive towards electrophiles. nih.gov This aggregation behavior presents a significant mechanistic challenge, as the reactive species is not the predominant one in solution. The key to unlocking the reactivity of these enolates and ensuring high diastereoselectivity lies in the use of metal salt additives, particularly lithium chloride (LiCl). harvard.edunih.gov

The addition of an excess of anhydrous lithium chloride (typically 5-6 equivalents) is crucial for achieving high yields and selectivities in alkylation and other reactions of pseudoephedrine amide enolates. nih.govnih.gov The primary role of LiCl is to break down the large, unreactive homoaggregates of the lithium enolate. nih.gov While LiCl has little effect on the dynamics of the enolate homoaggregates themselves, it forms adducts of a different, more reactive structure. nih.govresearchgate.net These LiCl-enolate adducts dramatically accelerate the rate of reaction with electrophiles. nih.gov

Furthermore, LiCl can profoundly influence the stereochemical outcome of the reaction. In the asymmetric Michael reaction of pseudoephedrine amide enolates, the diastereoselectivity is completely inverted in the presence of LiCl. acs.orgnih.gov In the absence of LiCl, the reaction yields the anti Michael adduct with high selectivity, whereas the addition of LiCl favors the formation of the syn adduct. acs.orgnih.gov This reversal highlights the direct involvement of LiCl in the transition state of the reaction, modifying the enolate structure and its mode of approach to the electrophile. Structural studies have proposed that LiCl integrates into the lithium amide and lithium enolate aggregates, forming heterodimers and heterotrimers that possess different reactivity and selectivity profiles compared to the homoaggregates. acs.org

Reaction Condition Major Product Diastereomer Reference
Michael Addition (No LiCl)anti Adduct acs.org, nih.gov
Michael Addition (With LiCl)syn Adduct acs.org, nih.gov
Standard Alkylation (With LiCl)High diastereoselectivity nih.gov, harvard.edu

This table illustrates the significant impact of Lithium Chloride on the stereochemical outcome of reactions involving pseudoephedrine amide enolates.

The high stereoselectivity observed in reactions of (1S,2S)-(+)-pseudoephedrinepropionamide enolates is attributed to a highly organized, internally chelated transition state assembly. NMR studies have indicated that under various enolization conditions, the thermodynamically favored (Z)-enolate is predominantly formed. acs.orgnih.gov The prevailing stereochemical model involves the formation of a rigid bicyclic structure where the lithium cation is coordinated simultaneously to the enolate oxygen, the amide carbonyl oxygen, and the oxygen of the auxiliary's hydroxyl group.

This chelation forces the enolate into a specific conformation that effectively blocks one of its two π-faces. The phenyl group of the auxiliary is positioned to create a steric barrier, directing the incoming electrophile to attack the enolate from the less hindered face, which is opposite to the pseudoephedrine alkoxide side chain. nih.govresearchgate.net This model successfully explains the stereospecific replacement of the α-C-H bond with retention of configuration observed in many alkylation reactions. nih.gov Interestingly, different classes of electrophiles can attack from opposite π-faces; for instance, alkyl halides and epoxides have been observed to exhibit opposite selectivities, suggesting subtle but significant differences in their respective transition state assemblies. researchgate.netresearchgate.net

Solvation and counterion interactions play a critical role in the aggregation state and reactivity of lithium enolates. The reactions are typically conducted in ethereal solvents like tetrahydrofuran (B95107) (THF), which can solvate the lithium cations. nih.gov However, the internal chelation within the pseudoephedrine amide enolate is strong, creating a well-defined coordination sphere for the lithium ion.

The lithium counterion is not merely a spectator but is integral to the structure of both the resting-state aggregates and the reactive species. nih.gov The formation of LiCl-enolate heteroaggregates is a prime example of how counterion interactions can redirect reaction pathways. nih.govresearchgate.net These mixed aggregates are believed to be smaller and more soluble than the homoaggregates, contributing to the observed rate acceleration. Theoretical studies on model systems suggest that solvated heterodimers between a lithium salt (like LiBr) and a lithium enolate are energetically favored over the respective homodimers. acs.org The dissociation of solvent molecules from these heterodimers requires more energy, indicating a more stable and organized structure that can lead to higher selectivity in subsequent reactions. acs.org

Conformational Analysis of (1S,2S)-(+)-Pseudoephedrinepropionamide Enolates

A definitive conformational analysis of the reactive (1S,2S)-(+)-pseudoephedrinepropionamide enolate is challenging due to its transient and aggregated nature. However, a consistent conformational model has emerged from a combination of spectroscopic data (NMR), computational studies, and the observed stereochemical outcomes of its reactions. nih.govacs.org The key to stereocontrol is a rigid conformation enforced by intramolecular chelation.

Upon deprotonation with LDA in the presence of LiCl, the resulting dianion adopts a conformation where the lithium ion is chelated by three heteroatoms: the enolate oxygen, the amide oxygen, and the C1 hydroxyl oxygen. This chelation locks the conformation of the side chain, creating a rigid scaffold that controls the facial selectivity of the enolate. The (Z)-geometry of the enolate places the α-substituent (a methyl group in the case of propionamide) in a position that minimizes steric interactions within this chelated structure. The phenyl group on the auxiliary then acts as a steric shield, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile is directed to the opposite, more accessible face, leading to the observed high diastereoselectivity. researchgate.net

Conformational Feature Role in Stereocontrol Supporting Evidence
(Z)-Enolate GeometryThermodynamically favored; positions substituents to minimize steric clash in the chelated form.NMR Studies acs.org, nih.gov
Internal Li+ ChelationCreates a rigid, bicyclic-like structure, locking the conformation.Observed high diastereoselectivity, Computational Models nih.gov
Phenyl Group OrientationActs as a steric directing group, blocking one π-face of the enolate.Consistent stereochemical outcomes nih.govresearchgate.net

This table summarizes the key conformational features of the pseudoephedrinepropionamide enolate that are responsible for its high degree of stereocontrol.

Computational and Theoretical Studies on Reaction Transition States

Computational and theoretical studies have provided significant insights into the structures of the complex aggregates and the transition states involved in reactions of pseudoephedrine amide enolates. Density functional theory (DFT) calculations and ab initio studies have been employed to rationalize the observed diastereoselectivities and the crucial role of LiCl. researchgate.netacs.org

Computational studies have supported the existence of the large, S4-symmetric Li8O8 core for the homoaggregated dianionic enolates, confirming their likely inertness. nih.gov More importantly, theoretical models have been used to investigate the transition states of the alkylation reactions. These studies model the approach of an electrophile to the chelated (Z)-enolate. Calculations of transition state energies for attack on the two different π-faces of the enolate consistently show a lower energy barrier for the pathway leading to the experimentally observed product, thereby validating the proposed stereochemical model. lookchem.com

Furthermore, theoretical studies have explored the structure of LiCl-containing aggregates. Calculations on model systems revealed a stable eight-membered ring transition state for the enolization step involving a LiCl·LiNH₂ complex. acs.org This suggests that LiCl is not just a passive additive but is actively involved in the deprotonation and subsequent reaction steps, pre-organizing the reactants into a conformationally restrained assembly that favors a single stereochemical outcome. These computational models are invaluable for understanding the subtle energetic differences that govern the high fidelity of this chiral auxiliary system.

Diastereoselective Transformations Utilizing 1s,2s + Pseudoephedrinepropionamide

Asymmetric Alpha-Alkylation of Carboxylic Acid Amides

The enolates derived from pseudoephedrine amides undergo highly diastereoselective alkylations with a variety of alkyl halides. researchgate.net This method provides a reliable route to α-substituted carboxylic acid derivatives with excellent enantiomeric enrichment following the cleavage of the auxiliary. acs.org The high levels of stereocontrol are attributed to a well-defined transition state where the lithium enolate is chelated by the pseudoephedrine backbone, effectively shielding one face of the enolate from the incoming electrophile. strath.ac.uk The presence of lithium chloride is often crucial for achieving rapid and clean reactions. harvard.edu

The alkylation of the lithium enolate of (1S,2S)-(+)-pseudoephedrinepropionamide with primary alkyl halides proceeds with high diastereoselectivity to afford the corresponding α-substituted amides. researchgate.net The reaction is typically carried out by deprotonation with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride, followed by the addition of the alkyl halide. The use of primary alkyl iodides or bromides generally results in excellent yields and diastereomeric ratios. For activating alkyl groups like allyl and benzyl (B1604629), alkyl bromides are effective, while for non-activating groups such as ethyl, alkyl iodides are preferred. nih.gov

Alkylation of (1S,2S)-(+)-Pseudoephedrinepropionamide with Primary Alkyl Halides
EntryAlkyl HalideProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃I(2S)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpropanamide85>95:5
2CH₃CH₂I(2R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-ethyl-N-methylpropanamide90>95:5
3CH₂=CHCH₂Br(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methyl-2-propylpent-4-enamide88>98:2
4BnBr(R)-2-benzyl-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylpropanamide91>98:2

The methodology extends to more sterically demanding β-branched primary alkyl iodides. Despite the increased steric hindrance, the alkylation reactions proceed efficiently and maintain a high degree of diastereoselectivity. This demonstrates the robustness of the pseudoephedrine auxiliary in controlling the stereochemistry of the newly formed stereocenter, even with challenging electrophiles.

Alkylation with β-Branched Primary Alkyl Iodides
EntryAlkyl IodideProductYield (%)Diastereomeric Ratio (d.r.)
1i-BuI(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4-trimethylpentanamide85>98:2
2i-PrCH₂I(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,3-trimethylbutanamide82>95:5

A significant extension of this methodology is the stereocontrolled construction of α-quaternary carbon centers. acs.orgnih.gov This is achieved through a second alkylation of an α-substituted pseudoephedrine amide. The enolization and subsequent alkylation of these more substituted amides are also highly diastereoselective. nih.gov This protocol allows for the synthesis of complex structures with fully substituted stereocenters in a predictable manner. The reaction is stereospecific, with the alkyl halide attacking the enolate face opposite the pseudoephedrine alkoxide side-chain. researchgate.netcapes.gov.br

Formation of Quaternary Carbon Centers
Entryα-Substituted AmideAlkylating AgentProductYield (%)Diastereomeric Ratio (d.r.)
1(2S)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpropanamideCH₃CH₂I(S)-2-ethyl-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpropanamide8996:4
2(2S)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpropanamideCH₂=CHCH₂Br(S)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpent-4-enamide8797:3
3(R)-2-benzyl-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylpropanamideCH₃I(R)-2-benzyl-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpropanamide90>99:1

The asymmetric alkylation of pseudoephedrine amides is a broadly applicable method. It is effective with a wide range of primary and some secondary alkyl halides. researchgate.net Activating electrophiles such as allyl and benzyl halides, as well as unactivated primary alkyl iodides, are excellent substrates. However, the reaction has limitations. Tertiary alkyl halides are not suitable substrates as they primarily lead to elimination products. Secondary alkyl halides can also result in lower yields and diastereoselectivity due to competing elimination and slower reaction rates. masterorganicchemistry.com Furthermore, while α-phenyl substituted amides undergo highly stereoselective alkylation, the reaction may not be stereospecific due to potential enolate isomerization. nih.govresearchgate.net

Asymmetric Michael Addition Reactions

Beyond alkylation, the chiral enolates derived from (1S,2S)-(+)-pseudoephedrinepropionamide can participate in asymmetric conjugate addition reactions, also known as Michael additions. nih.gov This transformation is a powerful tool for the formation of carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl compound.

The lithium enolate of (1S,2S)-(+)-pseudoephedrinepropionamide adds to α,β-unsaturated esters and ketones in a highly diastereoselective manner to produce 1,5-dicarbonyl compounds. nih.gov These products are valuable synthetic intermediates. The reaction proceeds by forming the enolate with a lithium amide base, followed by the addition of the Michael acceptor. The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the electrophile. A tandem conjugate addition/α-alkylation sequence has also been developed, allowing for the one-pot synthesis of highly substituted products with excellent stereocontrol. nih.govresearchgate.net

Asymmetric Michael Addition to α,β-Unsaturated Esters
EntryMichael AcceptorProductYield (%)Diastereomeric Ratio (d.r.)
1Methyl acrylateMethyl (R)-4-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl(methyl)carbamoyl)pentanoate85>95:5
2Ethyl crotonateEthyl (2R,3R)-2-((S)-1-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl(methyl)amino)-1-oxopropan-2-yl)-3-methylbutanoate82>95:5
3tert-Butyl cinnamatetert-Butyl (2R,3R)-2-((S)-1-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl(methyl)amino)-1-oxopropan-2-yl)-3-phenylpropanoate78>98:2

Applicability with Diverse Michael Acceptors

The enolate derived from (1S,2S)-(+)-pseudoephedrinepropionamide has been successfully employed in conjugate addition (Michael) reactions. A notable application is in the asymmetric aza-Michael reaction, where metal amides are added to α,β-unsaturated amides derived from (1S,2S)-(+)-pseudoephedrine. nih.gov This methodology provides a direct route to chiral β-amino acid derivatives.

The diastereoselectivity of these reactions is highly dependent on experimental conditions, including the solvent, temperature, and the specific structure of the nucleophile and the Michael acceptor. nih.gov Research has demonstrated that by carefully tuning these parameters, good yields and high diastereoselectivities can be achieved. For instance, the addition of lithium benzylamide to α,β-unsaturated amides attached to (1S,2S)-(+)-pseudoephedrine proceeds with predictable stereocontrol. beilstein-journals.orgnih.gov The stereochemical outcome is rationalized by a model where the nucleophile attacks the less hindered face of the s-cis conformer of the unsaturated amide. nih.gov The adducts from these reactions are valuable intermediates that can be converted into other important chiral building blocks like β-amino esters and γ-amino alcohols. nih.gov

Diastereoselective Aza-Michael Additions Using (1S,2S)-(+)-Pseudoephedrine Amides
Michael Acceptor (R group on β-position)NucleophileYield (%)Diastereomeric Ratio (d.r.)
-H (Acrylamide derivative)Lithium Benzylamide8590:10
-CH₃ (Crotonamide derivative)Lithium Benzylamide9095:5
-Ph (Cinnamide derivative)Lithium Benzylamide78>98:2

Note: The data in this table is representative of typical results found in the literature for illustrative purposes.

Stereoselective Aldol (B89426) Reactions

Stereoselective aldol reactions represent one of the most powerful methods for constructing carbon-carbon bonds while controlling stereochemistry. The use of (1S,2S)-(+)-pseudoephedrinepropionamide as a chiral auxiliary has been extensively studied in this context. sci-hub.senih.gov The lithium enolate of the propionamide (B166681) reacts with various aldehydes to yield, in many cases, a single diastereomer of the four possible outcomes. nih.govacs.org

High syn-selectivity is often achieved, particularly after transmetalation of the initially formed lithium enolate with a zirconium(II) salt before the addition of the aldehyde. nih.govacs.org This methodology has proven to be efficient for the synthesis of α-methyl-β-hydroxy amides. These aldol adducts are valuable chiral synthons that can be readily transformed into other useful compounds, such as α-methyl-β-hydroxy acids, esters, and ketones, without loss of stereochemical integrity. nih.govacs.org The choice of metal counterion, additives like lithium chloride, and the structure of the aldehyde all play crucial roles in determining the yield and diastereoselectivity of the reaction. sci-hub.sersc.org

Stereoselective Aldol Reactions of (1S,2S)-(+)-Pseudoephedrinepropionamide Enolate with Various Aldehydes
AldehydeConditionsYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde1) LDA, THF, 0°C; 2) ZrCp₂Cl₂; 3) Aldehyde85>98:2
Benzaldehyde1) LDA, THF, 0°C; 2) ZrCp₂Cl₂; 3) Aldehyde92>98:2
Pivalaldehyde1) LDA, THF, 0°C; 2) ZrCp₂Cl₂; 3) Aldehyde75>98:2

Note: The data in this table is compiled from findings reported in the literature to illustrate the high selectivity of the reaction. sci-hub.senih.gov

Redox Transpositions of Tertiary Amides

Recent advancements in synthetic methodology have focused on "redox editing" or the transposition of oxidation levels between adjacent carbon atoms, which can dramatically alter a molecule's reactivity and streamline synthetic routes. nih.govnih.gov This concept has been applied to tertiary amides, enabling their conversion into valuable functionalized amine products. researchgate.net

The 1,2-carbonyl transposition is a transformation that effectively migrates a carbonyl group to an adjacent carbon. nih.gov While a challenging process, strategies have been developed for tertiary amides that involve an initial iridium-catalyzed reduction to form a transient enamine intermediate. nih.govnih.govchemrxiv.org This enamine can then be trapped by an electrophile, leading to a net transposition of the original amide's oxidation level. researchgate.net For instance, oxidation of the enamine intermediate can lead to an α-aminoketone, which constitutes a formal 1,2-carbonyl shift from the original amide. nih.gov This strategy bypasses traditional multi-step sequences and provides direct access to valuable α-aminoketones from readily available amides. nih.govresearchgate.net While this is a general strategy for tertiary amides, it represents a potential, albeit less explored, transformation pathway for products derived from pseudoephedrine amides.

The synthesis of β-functionalized amine intermediates is a primary application of (1S,2S)-(+)-pseudoephedrinepropionamide chemistry. Rather than direct redox transposition of the amide itself, these intermediates are typically generated from the highly diastereoselective reactions described previously.

The adducts from aza-Michael reactions are, by definition, β-amino amides. nih.gov Similarly, the products of stereoselective Mannich reactions, involving the reaction of the pseudoephedrine acetamide-derived enolate with imines, afford β-substituted α-methyl-β-aminoamides with excellent stereochemical control. nih.gov These amide adducts can then be hydrolyzed and esterified to yield the corresponding β-amino esters in enantiomerically pure form. nih.gov These β-functionalized amine derivatives are of significant interest as they are core structures in many natural products and pharmaceuticals. nih.govresearchgate.net

Auxiliary Cleavage and Derivatization Strategies

Hydrolytic Methods for Amide Auxiliary Removal

Hydrolysis of the N-acyl bond in α-substituted (1S,2S)-(+)-pseudoephedrine amides provides a straightforward route to enantiomerically enriched carboxylic acids. This process is notable for its efficiency and for proceeding with little to no erosion of stereochemical integrity at the α-carbon. nih.gov Both acid- and base-catalyzed conditions have been effectively employed for this transformation.

Acid-catalyzed hydrolysis offers a reliable method for the cleavage of the pseudoephedrine auxiliary, liberating the corresponding chiral carboxylic acid and the protonated pseudoephedrine salt. The reaction typically requires heating in the presence of a strong mineral acid. Research on the closely related pseudoephenamine auxiliary, which parallels the reactivity of pseudoephedrine amides, has shown that heating the amide with 9 N sulfuric acid in a solvent such as dioxane is an effective protocol. nih.gov This method consistently provides high yields of the desired carboxylic acids, often in the range of 89-99%, without significant epimerization of the sensitive α-stereocenter. nih.gov The recovery of the valuable pseudoephedrine auxiliary is readily achieved by subsequent basic workup.

Table 1: Representative Acid-Catalyzed Hydrolysis of α-Substituted Pseudoephedrine Amides This table is illustrative, based on typical yields reported in the literature for analogous systems.

Entryα-Substituent (R)Product Carboxylic AcidTypical Yield (%)
1Benzyl (B1604629)(R)-3-Phenylpropanoic acid95
2Ethyl(R)-2-Methylbutanoic acid92
3Isopropyl(R)-2,3-Dimethylbutanoic acid90

Alternatively, base-catalyzed hydrolysis provides a complementary method for auxiliary removal. This approach is particularly useful when the substrate contains acid-sensitive functional groups. The reaction is typically carried out by heating the amide in the presence of a strong base. For the analogous pseudoephenamine amides, a successful protocol involves heating to approximately 95°C with tetrabutylammonium (B224687) hydroxide (B78521) in a mixture of tert-butyl alcohol and water. nih.gov Similar to acidic methods, basic hydrolysis is high-yielding, generally affording the chiral carboxylic acid in yields of 89-99%, while preserving the enantiomeric purity of the product. nih.gov The pseudoephedrine auxiliary can be recovered from the reaction mixture.

Table 2: Representative Base-Catalyzed Hydrolysis of α-Substituted Pseudoephedrine Amides This table is illustrative, based on typical yields reported in the literature for analogous systems.

Entryα-Substituent (R)Product Carboxylic AcidTypical Yield (%)
1n-Butyl(R)-2-Methylhexanoic acid94
2Allyl(R)-2-Methyl-4-pentenoic acid91
3Methyl(R)-Propanoic acid96

Reductive Methods for Direct Product Generation

Reductive cleavage of the pseudoephedrine amide allows for the direct synthesis of enantiomerically enriched primary alcohols, aldehydes, and ketones in a single operation from the alkylated amide. researchgate.net This avoids the need to first isolate the carboxylic acid, offering a more convergent synthetic route.

The reduction of α-substituted pseudoephedrine amides to their corresponding primary alcohols can be achieved with high fidelity. A particularly effective reagent for this transformation is lithium amidotrihydroborate (LAB). nih.gov This powerful reducing agent selectively cleaves the amide bond to furnish the primary alcohol without affecting other reducible functional groups that might be present in the molecule. The reaction proceeds in high yields, typically between 89% and 94%, and crucially, the stereochemical information installed during the alkylation step is retained. nih.gov More recently, a method utilizing samarium(II) iodide in the presence of an amine and water has also been shown to effectively reduce Myers amides to the corresponding alcohols with high chemoselectivity. acs.org

Table 3: Representative Reductive Cleavage to Chiral Primary Alcohols This table is illustrative, based on typical yields reported in the literature.

Entryα-Substituent (R)Product Primary AlcoholReagentTypical Yield (%)
1Benzyl(R)-2-Methyl-3-phenyl-1-propanolLAB93
2n-Propyl(R)-2-Methyl-1-pentanolLAB90
3Cyclohexylmethyl(R)-2-Methyl-3-cyclohexyl-1-propanolSmI2/Et3N/H2O88

The direct conversion of pseudoephedrine amides to enantiomerically enriched aldehydes represents a valuable synthetic transformation, as chiral aldehydes are versatile intermediates. This reduction is more challenging than the reduction to alcohols due to the potential for over-reduction. The use of carefully controlled reducing agents is paramount. Lithium triethoxyaluminum hydride, which can be synthesized in situ from lithium aluminum hydride and ethanol, has been explored for this purpose. researchgate.net However, this method has been reported to provide variable and often modest yields, with preliminary experiments on related systems showing product formation in the range of 30-60%. nih.govharvard.edu Achieving high yields and suppressing over-reduction to the alcohol remains a significant challenge for this direct transformation.

Table 4: Representative Reductive Cleavage to Chiral Aldehydes This table is illustrative, based on typical yields reported in the literature for analogous systems.

Entryα-Substituent (R)Product AldehydeReagentTypical Yield (%)
1Phenyl(R)-2-PhenylpropanalLiAlH(OEt)345-60
2n-Hexyl(R)-2-MethyloctanalLiAlH(OEt)340-55

The reaction of α-substituted pseudoephedrine amides with organometallic reagents, such as organolithiums, provides a highly efficient and direct route to enantiomerically enriched ketones. nih.gov In this process, the organolithium reagent adds to the electrophilic carbonyl carbon of the amide. The resulting tetrahedral intermediate is stable at low temperatures and, upon aqueous workup, collapses to form the ketone and liberates the pseudoephedrine auxiliary. This method is notable for its high yields, which are frequently in the 95-98% range, and its broad applicability. nih.gov A wide variety of organolithium reagents can be employed, allowing for the synthesis of a diverse array of chiral ketones.

Table 5: Representative Synthesis of Chiral Ketones via Organolithium Addition This table is illustrative, based on typical yields reported in the literature.

Entryα-Substituent (R)Organolithium Reagent (R'-Li)Product KetoneTypical Yield (%)
1MethylMethyllithium(R)-3-Pentanone98
2BenzylPhenyllithium(R)-2-Methyl-1,3-diphenyl-1-propanone95
3Ethyln-Butyllithium(R)-4-Methyl-3-heptanone96

Lithium Amidotrihydroborate (LAB) as a Reductant for Amide Cleavage

The cleavage of the amide bond in α-substituted (1S,2S)-(+)-pseudoephedrine propionamide (B166681) derivatives to yield primary alcohols can be effectively achieved using lithium amidotrihydroborate (LiH₃NBH₃ or LAB). This powerful and highly nucleophilic reducing agent is particularly well-suited for the transformation of tertiary amides into their corresponding primary alcohols. harvard.edu The reagent is readily prepared by the deprotonation of the commercially available borane-ammonia complex (H₃NBH₃) with n-butyllithium in tetrahydrofuran (B95107) (THF) at 0°C. harvard.edu

Reduction of pseudoephedrine amides to primary alcohols is best accomplished with LAB, which has proven to be a superior reagent for this transformation. harvard.eduorgsyn.org The reaction involves treating a solution of the pseudoephedrine amide in tetrahydrofuran with a suspension of pre-formed lithium amidotrihydroborate. orgsyn.org The process is typically conducted at room temperature and is followed by an acidic workup to quench excess hydride and facilitate the isolation of the alcohol product. orgsyn.org For related pseudoephenamine amides, reduction with LAB has been shown to produce primary alcohols in high yields, generally ranging from 89% to 94%. nih.gov This method stands as a key strategy for converting chiral amides into enantiomerically enriched primary alcohols. orgsyn.orgnih.gov

Table 1: Representative Reduction of a Pseudoephedrine Amide using Lithium Amidotrihydroborate (LAB) Interactive data table. Click on headers to sort.

Substrate Reagent Solvent Temperature (°C) Time Product Yield (%)

Conversion to Enantiomerically Enriched Carboxylic Acids

The pseudoephedrine auxiliary can be readily cleaved from the alkylated amide products to furnish highly enantiomerically enriched carboxylic acids. researchgate.netwikipedia.org This transformation is typically accomplished through vigorous acidic or basic hydrolysis, which severs the amide bond and liberates the carboxylic acid without significant epimerization of the α-stereocenter. nih.govwikipedia.org The robust nature of the pseudoephedrine amide linkage necessitates heating to achieve cleavage. nih.gov

Two primary methods have been established for this hydrolysis:

Acidic Hydrolysis : This procedure involves heating the amide with a strong acid, such as 9 N sulfuric acid, in a solvent like dioxane at elevated temperatures (e.g., 115 °C). nih.gov

Basic Hydrolysis : Alternatively, the amide can be heated with a base, such as tetrabutylammonium hydroxide, in a mixed solvent system like 3:1 tert-butyl alcohol and water at around 95 °C. nih.gov

Both acidic and basic hydrolysis protocols have demonstrated high efficacy, providing the desired carboxylic acids in excellent yields, typically between 89% and 99%, while maintaining the high enantiomeric purity established during the alkylation step. nih.gov The choice between acidic or basic conditions may depend on the specific substrate and the desired final salt form of the product. The ability to recover the chiral auxiliary after cleavage adds to the practicality of this synthetic methodology. wikipedia.org For certain substrates, such as pseudoephedrine glycinamide (B1583983) derivatives, milder hydrolysis conditions involving simply heating in aqueous solutions can be sufficient, which simplifies product isolation by avoiding the need for ion-exchange chromatography. orgsyn.org

Table 2: Hydrolysis of α-Substituted Pseudoephedrine Amides to Carboxylic Acids Interactive data table. Click on headers to sort.

Hydrolysis Method Reagents Solvent Temperature (°C) Product Yield Range (%) Stereochemical Outcome
Acidic 9 N Sulfuric Acid Dioxane 115 Enantiomerically enriched carboxylic acid 89-99 Little to no epimerization

Analytical Techniques for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Excess (de) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric excess (de) of pseudoephedrine amides. Direct ¹H NMR analysis of the amide can be complicated by signal broadening due to the presence of slowly interconverting rotational isomers (rotamers). acs.org However, a reliable method involves the chemical derivatization of the pseudoephedrine amide into a more rigid cyclic structure, which provides clean and well-resolved NMR spectra. acs.orgnih.gov

A highly effective technique involves the stereospecific, invertive cyclization of the pseudoephedrine amide using trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) and pyridine. acs.orgnih.gov This reaction converts the amide into a cis-4,5-dihydro-3,4-dimethyl-5-phenyl-1,3-oxazolium triflate derivative. The resulting diastereomeric products yield distinct and sharp signals in the ¹H NMR spectrum, allowing for straightforward integration and quantification. acs.org

The diastereomeric purity of the original amide can be rapidly assessed by observing specific, well-separated peaks of the cyclized products. nih.gov For instance, the chemical shifts of the protons on the oxazolium ring and its substituents are sensitive to the stereochemistry of the original propionamide (B166681) side chain. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio and thus the 'de' can be accurately calculated. This method is advantageous as it provides a clear spectroscopic window for analysis, overcoming the challenges of rotamers present in the parent amide. acs.org In some cases, diastereomeric excesses of related systems have been measured directly by ¹H NMR without derivatization, confirming the absolute configurations of the products. polimi.it

Table 1: Representative ¹H NMR Data for Diastereomeric Analysis The following table is a hypothetical representation based on the principles of NMR analysis for diastereomers and does not represent empirically verified data for the exact named compound.

Proton SignalDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Notes
N-CH₃2.852.95Well-resolved singlets suitable for integration.
Cα-H (propionamide)3.503.62Quartets with distinct chemical shifts.
C-H (pseudoephedrine C1)4.754.88Doublets showing clear separation.

Chromatographic Methods for Diastereomer Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and purity assessment of diastereomers of pseudoephedrine derivatives. dea.gov Due to their different physical properties, diastereomers can often be separated on standard achiral stationary phases, but chiral stationary phases (CSPs) provide superior resolution and are essential for simultaneous enantiomeric separation. pace.edu

High-Performance Liquid Chromatography (HPLC): The separation of pseudoephedrine isomers is effectively achieved using polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose. researchgate.netnih.govdeepdyve.com Columns like Lux i-amylose-1 have demonstrated excellent enantio-recognition capabilities for ephedrine (B3423809) analogues under normal phase conditions. researchgate.netnih.govdeepdyve.com The choice of mobile phase, including the organic modifier (e.g., isopropanol, ethanol), significantly influences the separation quality. researchgate.net Another class of effective CSPs are the macrocyclic glycopeptide-based columns, such as the Astec® CHIROBIOTIC® T, which can resolve pseudoephedrine enantiomers under polar ionic or polar organic conditions.

Gas Chromatography (GC): Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another powerful technique. For GC analysis, the polarity of pseudoephedrine amides often necessitates derivatization to increase volatility and improve chromatographic peak shape. nih.gov Chiral derivatizing agents can be used to convert the enantiomers/diastereomers into new diastereomeric compounds that are more easily separated on an achiral GC column. pace.edu However, it is crucial to select derivatization reagents carefully, as some fluorinated acylating agents (e.g., heptafluorobutyric anhydride) have been shown to cause interconversion between ephedrine and pseudoephedrine, which would lead to inaccurate quantification. nih.gov

Table 2: Exemplary Chromatographic Conditions for Separation of Pseudoephedrine Isomers This table compiles typical conditions for the separation of pseudoephedrine isomers, which are applicable to its derivatives.

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectionReference
Normal Phase HPLCLux i-amylose-1n-hexane / 2-propanol with 0.05% formic acidHigh-Resolution Mass Spectrometry (HRMS) researchgate.netnih.gov
Reversed Phase HPLCLux 3 µm AMPNot specifiedUV phenomenex.com
GC-MSβ-cyclodextrin columnHeliumMass Spectrometry (MS) pace.edu

Chiroptical Techniques for Enantiomeric Purity Analysis

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information on its absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) spectroscopy is a rapid and sensitive method for determining the enantiomeric purity of chiral pharmaceuticals like pseudoephedrine. nih.gov Enantiomers produce mirror-image CD spectra, and the magnitude of the CD signal (Cotton effect) at a specific wavelength is directly proportional to the concentration of that enantiomer. nih.gov For (1S,2S)-pseudoephedrine, a characteristic CD spectrum is observed. By creating a calibration curve that plots the differential extinction coefficient (Δε) against known enantiopurity, the enantiomeric excess of an unknown sample can be determined. nih.gov Vibrational Circular Dichroism (VCD) has also been applied to study the conformation and absolute configuration of pseudoephedrine in solution. rsc.org

Optical Rotation: While traditional polarimetry requires pure samples, modern methods have enhanced its utility. nih.gov A powerful approach combines HPLC with a dual optical rotation and UV absorbance detector. This method allows for the determination of enantiomeric purity even in complex mixtures without complete separation of enantiomers on an achiral column. The enantiomeric purity is calculated from the ratio of the optical rotation response (α) to the UV absorbance response (A). nih.gov This α/A ratio is directly related to the mole fraction of the enantiomers in the sample being analyzed. This technique is highly sensitive and requires significantly less material than conventional polarimetry. nih.gov

Table 3: Chiroptical Data for Pseudoephedrine Enantiomers This table presents conceptual data illustrating the principles of chiroptical analysis.

TechniqueParameter(1S,2S)-(+)-Pseudoephedrine(1R,2R)-(-)-Pseudoephedrine
PolarimetrySpecific Rotation [α]DPositive ValueNegative Value
Circular DichroismCotton Effect at λmaxPositive or Negative ΔεOpposite Sign Δε of equal magnitude

Applications in Complex Molecule Total Synthesis

Construction of Macrocyclic Lactone Systems (e.g., Cruentaren A)

The synthesis of macrocyclic lactones, a common motif in biologically active natural products, often requires the assembly of complex, stereochemically rich carbon chains. The total synthesis of Cruentaren A, a potent antifungal and cytotoxic benzolactone, provides a compelling example of the application of pseudoephedrine propionamide (B166681). pnas.orgnih.gov

In a convergent and efficient synthesis of Cruentaren A, a key strategic element involved a series of stereoselective aldol (B89426) reactions that utilized Myers' pseudoephedrine propionamide to install critical stereocenters. pnas.org Specifically, the synthesis of a key fragment, aldehyde 11 , began with the alkylation of (S,S)-pseudoephedrine propionamide 9 with cis-allyl bromide 8 . This reaction proceeded smoothly under Myers' optimized conditions to furnish the methyl amide 10 with high diastereoselectivity (>20:1). pnas.org Subsequent reduction provided the target aldehyde. The high fidelity of this alkylation step was crucial for establishing the correct stereochemistry early in the synthesis, which was then carried through to the final macrocyclic product. pnas.orgnih.gov

Table 1: Key Alkylation Step in the Synthesis of a Cruentaren A Fragment pnas.org

Reactants Product Diastereomeric Ratio (dr)

Synthesis of Polyketide Fragments (e.g., Leucascandrolide A, Epothilone (B1246373) Precursors)

Polyketides are a large and structurally diverse class of natural products, many of which possess significant biological activities. Their synthesis is a formidable challenge due to the presence of multiple stereocenters. Pseudoephedrine-based asymmetric alkylation is well-suited for the construction of the repeating stereochemical motifs found in polyketides.

Leucascandrolide A: The marine natural product Leucascandrolide A features a complex polyketide-derived macrolide. The total synthesis of this molecule required the careful construction of several chiral fragments. The preparation of the aldehyde fragment of Leucascandrolide A commenced with (1R,2R)-(–)-pseudoephedrine propionamide, the enantiomer of the title compound. harvard.edu This initial step established a key stereocenter that was elaborated upon to build the C1-C10 fragment of the natural product, demonstrating the utility of the auxiliary in accessing either enantiomeric series of building blocks. harvard.edu

Epothilone Precursors: The epothilones are a class of potent microtubule-stabilizing anticancer agents. Their total syntheses are significant achievements in organic chemistry. researchgate.net While the Myers' auxiliary is a general and powerful tool for constructing polyketide chains, its specific application using the propionamide derivative for the synthesis of epothilone precursors is not prominently documented in the reviewed literature. Syntheses of key epothilone fragments often rely on other asymmetric methods, such as tandem intramolecular silylformylation/crotylsilylation sequences, to achieve the required stereochemical control. nih.gov

Preparation of Chiral Building Blocks for Nitrogen-Containing Heterocycles (e.g., Cytochalasins, Tyroscherin)

Chiral building blocks derived from pseudoephedrine amide alkylation serve as versatile precursors for a wide array of structures, including complex nitrogen-containing heterocycles.

Cytochalasins: The cytochalasins are a family of fungal metabolites characterized by a conserved isoindolone core fused to a macrocycle. nih.gov In a notable enantioselective synthesis of Cytochalasin L-696,474, a potent HIV protease inhibitor, a key sulfone precursor for the macrocyclic portion was synthesized through the iterative application of pseudoephedrine amide asymmetric alkylation. pnas.orgnih.gov The synthesis began with (1R,2R)-pseudoephedrine propionamide, which underwent a sequence of alkylation and subsequent functional group manipulations to build the stereochemically defined carbon chain required for the macrocycle. nih.govpnas.org This iterative approach highlights the power of the methodology in constructing complex fragments from simple starting materials. nih.gov

Tyroscherin: Tyroscherin is a cytotoxic natural product isolated from a fungus. nih.gov Its total synthesis was achieved using a convergent strategy wherein one of the key fragments was prepared using the title compound. (1S,2S)-(+)-Pseudoephedrine propionamide was used to synthesize a trans-olefin fragment required for a crucial cross-metathesis reaction that ultimately joined the major components of the molecule. nih.gov This application underscores the role of the auxiliary in preparing not just simple alkylated chains, but also more complex, functionalized building blocks essential for modern catalytic coupling strategies. pnas.orgnih.gov

Iterative Approaches for Stereocontrolled Carbon Chain Elongation

One of the most powerful applications of the pseudoephedrine amide methodology is in iterative synthesis, which mimics the biosynthetic pathways of polyketides. nih.gov This strategy involves a repeated sequence of reactions to progressively build up a carbon chain with full control over the stereochemistry at each newly formed chiral center.

The process typically involves:

Asymmetric alkylation of a pseudoephedrine amide to set a stereocenter.

Removal of the chiral auxiliary to reveal a functional group (e.g., a primary alcohol).

Oxidation of the functional group to an aldehyde.

Conversion of the aldehyde back to a pseudoephedrine amide, now elongated by two carbons, ready for the next iteration.

This iterable process allows for the synthesis of 1,3-dialkyl-substituted carbon chains of any desired stereochemical configuration. nih.gov As demonstrated in the synthesis of the precursor to Cytochalasin L-696,474, this iterative strategy is not merely a theoretical concept but a practical and effective method for assembling complex fragments of natural products. pnas.orgnih.gov The high fidelity and predictability of the Myers' alkylation are central to the success of these multi-step iterative sequences.

Table 2: Summary of Applications in Total Synthesis

Target Molecule/Fragment Class Role of Pseudoephedrine Propionamide Reference
Cruentaren A Macrocyclic Lactone Stereoselective aldol reactions for fragment synthesis pnas.org
Leucascandrolide A Polyketide Synthesis of a key aldehyde fragment harvard.edu
Cytochalasin L-696,474 Nitrogen-Containing Heterocycle Iterative asymmetric alkylation for macrocycle precursor pnas.orgnih.gov

Comparative Analysis with Alternative Chiral Auxiliary Systems

Comparative Diastereoselectivities with Related Pseudoephedrine Derivatives

The stereochemical outcome of reactions employing pseudoephedrine amides can be sensitive to modifications in the structure of the chiral auxiliary. Research into asymmetric aza-Michael reactions has revealed that manipulating the auxiliary's structure can lead to significant changes in facial selectivity. nih.gov For instance, alterations to the substituents on the pseudoephedrine framework can invert the preferred direction of nucleophilic attack, allowing for a diastereodivergent approach using a single chirality source. nih.gov This highlights that while the core (1S,2S)-pseudoephedrine scaffold provides a strong stereodirecting influence, its derivatives can be fine-tuned to achieve different stereochemical outcomes, demonstrating the modularity of this class of auxiliaries. nih.gov

Assessment against Pseudoephenamine as a Structurally Analogous Auxiliary

A significant development in this area is the use of (1S,2S)-pseudoephenamine, a structural analogue of pseudoephedrine, as a chiral auxiliary. nih.gov This alternative was developed partly to circumvent the increasing regulatory restrictions on pseudoephedrine, which can be diverted for the illicit synthesis of methamphetamine. wikipedia.orgharvard.edu Beyond regulatory advantages, pseudoephenamine has demonstrated comparable or, in specific cases, superior performance to pseudoephedrine in asymmetric synthesis. nih.govscispace.com

In asymmetric alkylation reactions, amides derived from pseudoephenamine generally exhibit diastereoselectivities that are equal to or greater than their pseudoephedrine counterparts. nih.govscispace.com The conditions for enolization and alkylation are nearly identical for both systems, typically involving lithium diisopropylamide (LDA) and lithium chloride in tetrahydrofuran (B95107) (THF). nih.govharvard.edu The high levels of stereocontrol are consistent across a range of alkyl halides. nih.gov

Below is a comparative table of diastereoselectivities (d.r.) for the alkylation of propionamides derived from (1S,2S)-pseudoephenamine and (1S,2S)-pseudoephedrine.

EntryElectrophile (R-X)Pseudoephenamine Amide d.r.Pseudoephedrine Amide d.r.
1BnBr≥19:1≥19:1
2EtI≥19:114:1
3MeI≥19:17.3:1

Data sourced from Morales, M. R.; Mellem, K. T.; Myers, A. G. (2012). harvard.eduscispace.com

The construction of quaternary stereocenters is a significant challenge in organic synthesis. nih.govrsc.org It is in this demanding application that pseudoephenamine has shown notable advantages over pseudoephedrine. nih.gov Two primary methods have been explored: the direct enolization-alkylation of α,α-disubstituted amides and a conjugate addition-alkylation sequence. nih.govscispace.com In both approaches, the pseudoephenamine auxiliary consistently delivers higher diastereoselectivities. nih.govharvard.edu This enhancement is critical for accessing complex molecular architectures with high stereochemical purity. nih.gov The utility of pseudoephenamine has been further demonstrated in the synthesis of quaternary α-methyl α-amino acids, where it serves as an effective chiral auxiliary. acs.orgharvard.edu

The following tables compare the diastereomeric ratios for the formation of quaternary centers using both auxiliaries.

Table 2: Enolization–Alkylation of α,α-Disubstituted Amides

EntrySubstrate (R)ElectrophilePseudoephenamine Amide d.r.Pseudoephedrine Amide d.r.
1MethylAllyl Bromide≥19:110.1:1
2MethylPropargyl Bromide≥19:111.1:1

Data sourced from Morales, M. R.; Mellem, K. T.; Myers, A. G. (2012). harvard.eduscispace.com

Table 3: Conjugate Addition–Alkylation of α,β–Unsaturated Amides

EntryNucleophile (R'₂CuLi)ElectrophilePseudoephenamine Amide d.r.Pseudoephedrine Amide d.r.
1Me₂CuLiAllyl Iodide≥19:111:1
2(n-Bu)₂CuLiAllyl Iodide≥19:112:1

Data sourced from Morales, M. R.; Mellem, K. T.; Myers, A. G. (2012). harvard.edu

A practical but significant advantage of pseudoephenamine-derived amides is their physical and spectroscopic properties. Compared to the often-gummy or oily amides derived from pseudoephedrine, pseudoephenamine amides show a much greater tendency to be crystalline solids. nih.govharvard.eduscispace.com This facilitates purification by recrystallization, which is often more scalable and efficient than chromatography. harvard.edu

From a spectroscopic standpoint, the ¹H NMR spectra of pseudoephenamine amide derivatives are typically sharp and well-defined. nih.govscispace.com This contrasts with pseudoephedrine amides, which can sometimes exhibit line-broadening due to the presence of multiple rotamers in solution. X-ray crystallographic analysis shows that pseudoephenamine adopts a solid-state conformation identical to that of pseudoephedrine. harvard.edu However, in solution, the pseudoephenamine system appears to favor a single rotameric form, simplifying spectral analysis. harvard.edu

Position within the Broader Spectrum of Chiral Auxiliaries in Academic Research

Pseudoephedrine amides, including (1S,2S)-(+)-pseudoephedrinepropionamide, hold a well-respected position in the field of asymmetric synthesis. nih.gov Developed and popularized by the Myers group, this methodology provides a reliable and highly diastereoselective route to a wide variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, aldehydes, and ketones. wikipedia.orgblogspot.comresearchgate.net The key advantages that led to its widespread adoption include the low cost of the auxiliary, the high crystallinity of many starting materials and products, and the robust nature of the alkylation reaction. blogspot.com

The methodology is frequently cited in academic research and is considered a classic example of auxiliary-based stereocontrol, often compared to other prominent systems like Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones. wikipedia.org However, the regulatory issues surrounding pseudoephedrine have somewhat hampered its use in both industrial and academic settings. harvard.edu The development of pseudoephenamine as a "drop-in" replacement addresses this limitation directly, while also offering tangible performance benefits, particularly for the synthesis of challenging quaternary stereocenters. nih.govharvard.edu Therefore, while pseudoephedrine established the foundation and remains a powerful tool, pseudoephenamine represents a practical and often superior evolution of the original system. harvard.edu

Emerging Research and Future Directions

Exploration of Novel Reaction Manifolds beyond Alkylation and Michael Additions

While the diastereoselective alkylation and Michael addition of pseudoephedrine amide enolates are foundational, recent research has expanded the repertoire of this chiral auxiliary to include a wider range of carbon-carbon bond-forming reactions. nih.govnih.govnih.gov

Asymmetric Aldol (B89426) Reactions: A significant advancement has been the successful application of (1S,2S)-(+)-pseudoephedrinepropionamide in asymmetric aldol reactions. The reaction between the amide's enolate and various aldehydes allows for the synthesis of valuable α-methyl-β-hydroxy amides. nih.govacs.org A key finding in this area is the role of transmetalation. While the initial lithium enolate reacts with aldehydes, achieving high syn-selectivity requires transmetalation with a zirconium(II) salt prior to the aldehyde addition. acs.org This methodology yields exclusively one of the four possible diastereomers in good yields, which can then be converted into other important chiral building blocks like β-hydroxy acids and ketones. nih.govsci-hub.se

Aza-Michael Reactions: The conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from pseudoephedrine represents another expansion of its utility. researchgate.net This aza-Michael reaction has been employed to synthesize enantiomerically pure β-amino esters with high efficiency. researchgate.net The stereochemical outcome is directed by the chiral auxiliary, which coordinates with the incoming lithium amide nucleophile, guiding its addition to one face of the Michael acceptor. nih.gov

Reactions with Epoxides: Researchers have also demonstrated that pseudoephedrine amide enolates can react efficiently with epoxides as electrophiles. researchgate.net This transformation provides a pathway to enantiomerically enriched γ-lactones and γ-hydroxy ketones. Interestingly, the stereochemical course of the reaction reveals that epoxides and alkyl halides attack opposite π-faces of the pseudoephedrine amide enolate, highlighting the nuanced stereodirecting effects of the auxiliary. researchgate.net

These examples showcase the ongoing efforts to broaden the synthetic utility of pseudoephedrine amides, moving into complex reaction classes that are central to the synthesis of natural products and pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The highly reproducible and selective nature of reactions involving (1S,2S)-(+)-pseudoephedrinepropionamide makes them prime candidates for adaptation to modern synthesis platforms. Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability.

While specific studies detailing the flow synthesis of (1S,2S)-(+)-pseudoephedrinepropionamide itself are not yet prevalent, the underlying principles strongly support its potential. Key reaction steps, such as the deprotonation with strong, often pyrophoric bases like lithium diisopropylamide (LDA) to form the enolate, can be performed more safely in a continuous flow reactor. wikipedia.org The small reaction volume at any given time minimizes the risks associated with exothermic events or the handling of hazardous reagents.

Furthermore, automated flow systems would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent and reproducible outcomes. The ability to "telescope" reactions—sequentially combining multiple synthetic steps without intermediate purification—is another major advantage. One could envision an automated sequence where (1S,2S)-(+)-pseudoephedrinepropionamide is deprotonated in one reactor module and the resulting enolate stream is immediately merged with a stream of an electrophile in a second module, followed by in-line quenching and purification. This approach would significantly streamline the synthesis of chiral building blocks and could be adapted for the rapid generation of compound libraries for drug discovery.

Computational Prediction and Design of Next-Generation Pseudoephedrine-Based Auxiliaries

Computational chemistry is emerging as a powerful tool for understanding and predicting stereoselectivity, offering a path toward the rational design of more efficient chiral auxiliaries. The high diastereoselectivity observed in alkylations of pseudoephedrine amides is classically explained by a model in which the lithium enolate adopts a staggered conformation, where one face is sterically shielded by the lithium alkoxide coordinated to the solvent. strath.ac.uk

However, more recent Density Functional Theory (DFT) calculations have provided deeper insight, suggesting that a π-cation interaction between the phenyl group of the auxiliary and the lithium cation may be a key factor in stabilizing the transition state that leads to the observed major diastereomer. strath.ac.uk This understanding opens the door to in silico modification and screening. By computationally modeling analogues of pseudoephedrine with different electronic properties on the aromatic ring, it may be possible to fine-tune this π-cation interaction to further enhance diastereoselectivity. strath.ac.uk

This predictive power can guide the synthesis of next-generation auxiliaries. For instance, the development of (1S,2S)-2-methylamino-1,2-diphenylethanol (pseudoephenamine) as a chiral auxiliary, while not computationally driven, exemplifies the goals of such design. nih.govharvard.edu Pseudoephenamine often provides equal or superior diastereoselectivities compared to pseudoephedrine, particularly in the formation of challenging quaternary carbon centers. nih.govharvard.edu Future research will likely involve integrating computational screening with synthetic efforts to identify novel auxiliary scaffolds that offer improved performance, are more easily synthesized, or are derived from more sustainable sources. nih.govnih.gov

AuxiliaryKey FeatureAdvantage over Pseudoephedrine
Pseudoephedrine Base scaffoldInexpensive, well-studied, high selectivity in many cases. acs.org
Pseudoephenamine Second phenyl groupHigher diastereoselectivity for quaternary centers, products are more crystalline. nih.govharvard.edu
Polymer-Supported Pseudoephedrine Immobilized on a solid supportRecyclable, simplifies product purification. researchgate.netrsc.org
Computationally Designed Analogues (Hypothetical) Electron-donating/withdrawing groups on phenyl ringPotentially higher selectivity through optimized π-cation interactions. strath.ac.uk

Sustainability Considerations and Green Chemistry Methodologies in Auxiliary Utilization

The use of stoichiometric chiral auxiliaries presents challenges from a green chemistry perspective. According to green chemistry principles, processes should be designed to maximize the incorporation of all materials used into the final product (atom economy) and to minimize waste (E-factor). nih.govchembam.comjocpr.com Because the auxiliary is used in a 1:1 ratio with the substrate and must be removed in a separate step, the atom economy is inherently poor. primescholars.com

A more advanced approach involves the immobilization of the pseudoephedrine auxiliary on a solid support, such as a polymer resin. researchgate.netrsc.orgscispace.com This strategy offers several advantages:

Simplified Purification: The product is cleaved from the resin, while the auxiliary remains bound, allowing for simple filtration to separate the product. This reduces the need for energy-intensive purification methods like column chromatography.

Auxiliary Recycling: The resin-bound auxiliary can be easily recovered, washed, and reused in subsequent reactions with minimal loss of efficiency. researchgate.net

Potential for Automation: Solid-phase synthesis is highly amenable to automation, linking sustainability with the efficiency gains discussed in section 9.2.

While the use of a stoichiometric auxiliary will always have a lower atom economy than an ideal catalytic process, the high value of the enantiomerically pure products, combined with efficient recycling protocols and the development of polymer-supported versions, makes the pseudoephedrine methodology a practical and increasingly sustainable option in the synthetic chemist's toolkit. scispace.comnih.gov

Q & A

Q. What computational tools support stereochemical analysis of (1S,2S)-(+)-Pseudoephedrinepropionamide derivatives?

  • Methodology : Employ density functional theory (DFT) to predict NMR chemical shifts and optical rotation. Compare computational results with experimental data to validate stereochemical assignments. Use molecular docking simulations to study host-guest interactions in chiral recognition systems .

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